9-Hydroxyellipticine hydrochloride
Overview
Description
9-Hydroxyellipticine hydrochlorides are derivatives of the natural product ellipticine, a tetracyclic compound first isolated from the plant Ochrosia elliptica in 1959 . Ellipticine and its analogs are known for their potent anticancer properties, which have been the subject of extensive research. These compounds exert their biological activity through various mechanisms, including DNA intercalation and inhibition of topoisomerase II .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ellipticine analogs involves multiple steps, often starting with the formation of a carbazole moiety, which is then condensed with a pyridine ring . One common synthetic route involves the use of indole and hexane-2,5-dione under acidic conditions to form 1,4-dimethylcarbazole, which is then further modified to produce ellipticine analogs . Reaction conditions typically include the use of strong acids or bases, high temperatures, and various catalysts to facilitate the formation of the desired tetracyclic structure .
Industrial Production Methods: Industrial production of ellipticine analogs often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyellipticine hydrochlorides undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the structure of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of ellipticine analogs include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions often involve high temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide .
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of ellipticine . These modifications can significantly impact the compound’s biological activity and are often explored to develop more potent and selective anticancer agents .
Scientific Research Applications
9-Hydroxyellipticine hydrochlorides have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, these compounds are studied for their unique structural properties and reactivity. In biology and medicine, ellipticine analogs are extensively researched for their anticancer properties, with several derivatives undergoing clinical trials . These compounds are also explored for their potential use in treating other diseases, such as neurodegenerative disorders and infectious diseases . In industry, ellipticine analogs are investigated for their potential use in developing new materials and as intermediates in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of ellipticine analogs involves multiple pathways . The most well-established mechanisms include DNA intercalation, which disrupts the replication and transcription processes, and inhibition of topoisomerase II, an enzyme critical for DNA unwinding . Other mechanisms include kinase inhibition, interaction with the p53 transcription factor, bio-oxidation, and adduct formation . These multiple modes of action contribute to the compound’s potent anticancer activity and make it a valuable target for drug development .
Comparison with Similar Compounds
9-Hydroxyellipticine hydrochlorides are unique due to their tetracyclic structure and multiple modes of action . Similar compounds include other pyridocarbazoles and carbazole derivatives, such as 9-hydroxyellipticine and 9-methoxyellipticine . These compounds share some structural similarities with ellipticine but differ in their specific biological activities and mechanisms of action . For example, 9-hydroxyellipticine has enhanced cytotoxic activity due to the presence of a hydroxyl group at the C-9 position .
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDKVFOKLGPVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51131-85-2 (Parent) | |
Record name | 9-Hydroxyellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20966614 | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52238-35-4, 76448-45-8 | |
Record name | 9-Hydroxyellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELLIPTICINE ANALOG | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9 OHE HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-HYDROXYELLIPTICINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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